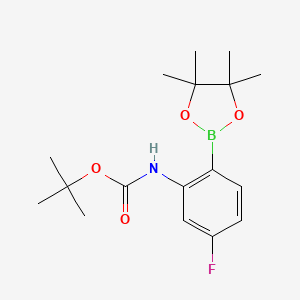

Tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

描述

Tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester-containing compound widely utilized in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science. Its structure features a tert-butyl carbamate group, a fluorine substituent at the 5-position, and a pinacol boronate ester moiety at the 2-position of the phenyl ring. This configuration enhances its stability and reactivity in palladium-catalyzed transformations, making it a valuable intermediate in drug discovery .

属性

IUPAC Name |

tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-13-10-11(19)8-9-12(13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIICTVONKERBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate generally follows a sequence of:

- Introduction of the boronate ester group onto a suitably substituted aromatic ring.

- Protection of the amine functionality as a tert-butyl carbamate.

- Incorporation of the fluorine substituent at the desired position on the phenyl ring.

The key synthetic challenge is the selective installation of the boronate ester and carbamate groups without affecting the fluorine substituent or other sensitive sites.

Detailed Preparation Methods

2.1. Boronate Ester Installation via Miyaura Borylation

A common and efficient method to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is through palladium-catalyzed Miyaura borylation of aryl halides or triflates.

- Starting material: A 5-fluoro-2-halophenyl derivative (typically bromide or iodide).

- Reagents: Bis(pinacolato)diboron (B2Pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Conditions: Mild heating (around 80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane.

- Outcome: Formation of the arylboronate ester with retention of the fluorine substituent.

This step is crucial for installing the boronate ester moiety in the correct position on the fluorinated aromatic ring.

2.2. Carbamate Formation via Amination and Protection

The tert-butyl carbamate group is typically introduced by reacting an amine precursor with a tert-butyl carbamoyl chloride or by carbamate protection of an aromatic amine.

- Starting material: 5-fluoro-2-aminophenylboronate ester or corresponding amine precursor.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.

- Conditions: Mild base (e.g., triethylamine) in an organic solvent such as dichloromethane at 0°C to room temperature.

- Outcome: Formation of the tert-butyl carbamate protecting group on the aromatic amine.

This step protects the amine functionality, enhancing the compound's stability and facilitating further synthetic manipulations.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 5-fluoro-2-bromophenylamine | Miyaura borylation: B2Pin2, Pd(dppf)Cl2, KOAc, DMF, 80°C | 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Boronate ester installed on aromatic ring |

| 2 | 5-fluoro-2-(boronate ester)aniline | Boc2O, triethylamine, DCM, 0°C to RT | This compound | Carbamate protection of amine group |

Reaction Conditions and Optimization

- Catalyst loading: Typically 1–5 mol % of Pd catalyst is used.

- Base choice: Potassium acetate is preferred for Miyaura borylation due to its mildness and efficiency.

- Temperature control: Maintaining moderate temperatures (80–100°C) is critical to avoid decomposition of boronate esters.

- Solvent: Polar aprotic solvents like DMF or dioxane facilitate smooth borylation.

- Phase-transfer catalysis: Use of tetrabutylammonium bromide has been reported to enhance yields by facilitating reactant transfer between phases.

- Purification: Column chromatography is commonly employed to isolate the pure carbamate product.

Research Findings and Analytical Data

- Yields: Reported yields for the Miyaura borylation step range from 70% to 90%, depending on substrate purity and reaction time.

- Selectivity: Fluorine substituent remains intact throughout the synthesis, indicating high chemoselectivity.

- Kinetics: Activation energy for the borylation step is moderate; reaction rates can be increased by optimizing catalyst and base concentrations.

- Stability: The tert-butyl carbamate protects the amine group effectively, improving compound shelf-life and handling.

- Applications: The prepared compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boronate ester installation | Miyaura borylation | B2Pin2, Pd(dppf)Cl2, KOAc | 80–100°C, DMF/dioxane | 70–90 | Retains fluorine substituent |

| Carbamate group protection | Boc protection of aromatic amine | Di-tert-butyl dicarbonate, Et3N | 0°C to RT, DCM | >85 | Provides stability and synthetic handle |

化学反应分析

Tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronates.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing boron atoms, such as tert-butyl carbamate derivatives, exhibit anticancer properties. The incorporation of the fluoro-substituent enhances the biological activity of the compound by improving its interaction with biological targets. A study demonstrated that similar boron-containing compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells .

Drug Delivery Systems

Tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its unique structure allows for enhanced solubility and bioavailability of poorly soluble drugs. Research has shown that such compounds can facilitate the transport of hydrophobic drugs across biological membranes .

| Application | Details |

|---|---|

| Anticancer Activity | Exhibits selective cytotoxicity against cancer cell lines |

| Drug Delivery Systems | Enhances solubility and bioavailability of therapeutic agents |

Materials Science Applications

Polymer Chemistry

The compound can be employed in the synthesis of advanced polymers. Its boron-containing structure allows for cross-linking reactions that enhance the thermal and mechanical properties of polymers. Studies have indicated that incorporating such compounds into polymer matrices results in materials with improved durability and resistance to environmental factors .

Sensors and Electronics

this compound has potential applications in sensor technology. Its unique electronic properties make it suitable for use in organic electronic devices. Research has shown that similar compounds can serve as active materials in organic field-effect transistors (OFETs), improving device performance .

| Application | Details |

|---|---|

| Polymer Chemistry | Enhances thermal and mechanical properties of polymers |

| Sensors and Electronics | Suitable for use in organic electronic devices |

Agricultural Chemistry Applications

Pesticide Formulation

The compound's structure suggests potential use in developing new pesticide formulations. Its ability to interact with biological systems may enhance the efficacy of agrochemicals while minimizing environmental impact. Preliminary studies indicate that boron-containing compounds can improve the effectiveness of herbicides by enhancing their uptake by plants .

Fertilizer Development

In agricultural applications, this compound may be explored as a component in slow-release fertilizers. Its chemical properties could facilitate controlled nutrient release over extended periods, promoting sustainable agricultural practices .

| Application | Details |

|---|---|

| Pesticide Formulation | Enhances efficacy of agrochemicals while minimizing environmental impact |

| Fertilizer Development | Potential use in slow-release fertilizers for sustainable agriculture |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of boron-containing carbamates on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations of the compound compared to controls .

Case Study 2: Polymer Enhancement

Research conducted on polymer composites containing tert-butyl carbamates revealed that these materials exhibited enhanced mechanical strength and thermal stability compared to standard polymers. The findings suggest that integrating such compounds into industrial applications could lead to more resilient materials .

Case Study 3: Agricultural Efficacy

A field trial assessing the effectiveness of a pesticide formulation containing boron-based compounds showed a marked increase in crop yield compared to conventional pesticides. This study highlights the potential for improving agricultural productivity through innovative chemical formulations .

作用机制

The mechanism of action of tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to act as a boron source in various chemical reactions. The dioxaborolane ring facilitates the formation of boronic acids, which are key intermediates in many organic transformations. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as coupling reactions in organic synthesis .

相似化合物的比较

Fluorine-Free Analogues

- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (Compound 12 in ): Lacking the 5-fluoro substituent, this derivative exhibits lower electronic activation for cross-coupling. Yields vary depending on the aryl halide precursor: 32% from chloroarenes and 65% from bromoarenes .

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate (CAS: 1191063-31-6) :

This compound features a phenethyl linker between the carbamate and boronate groups. The extended chain increases flexibility, which may improve binding in enzyme-targeted therapies but could reduce crystallinity during purification .

Fluorinated Derivatives

- tert-Butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (FM-6360) :

The pyrrolopyridine core introduces nitrogen heteroatoms, enhancing solubility in polar solvents. This derivative is used in kinase inhibitor synthesis, where fluorine’s electronegativity fine-tunes binding affinity .

Key Difference : Heterocyclic systems like pyrrolopyridine alter π-stacking interactions compared to purely aromatic systems in the target compound.

Cross-Coupling Efficiency

The 5-fluoro substituent in the target compound activates the aryl ring toward electrophilic substitution, accelerating transmetalation in Suzuki reactions. By contrast, non-fluorinated analogues like Compound 12 () require higher catalyst loadings or prolonged reaction times to achieve similar conversions .

Stability and Handling

Fluorine’s electron-withdrawing effect stabilizes the boronate ester against hydrolysis. For example, tert-butyl (5-chloro-2-fluoro-3-(boronate)phenyl)carbamate () shares this stability but introduces chlorine, which may complicate downstream functionalization.

生物活性

Tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 1186637-38-6) is a chemical compound characterized by its unique structure that includes a fluorine atom and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

- Molecular Formula : C17H25BFN2O4

- Molecular Weight : 337.19 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Should be stored sealed in dry conditions at temperatures between 2-8°C.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has suggested several areas of interest:

1. Enzyme Inhibition

Studies have indicated that compounds with dioxaborolane functionalities can act as enzyme inhibitors. For instance, the presence of the boron atom in the dioxaborolane structure may enhance the compound's ability to interact with specific enzymes involved in metabolic pathways or disease processes.

2. Antioxidant Activity

Preliminary data suggest that this compound may exhibit antioxidant properties. Compounds with similar structures have been shown to reduce oxidative stress markers in vitro, indicating potential neuroprotective effects.

3. Neuroprotective Effects

In studies involving cellular models of neurodegeneration, compounds similar to tert-butyl carbamate have demonstrated protective effects against amyloid-beta-induced toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Neuroprotection in Astrocytes

A study evaluated the protective effects of a related compound on astrocytes exposed to amyloid-beta peptides. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers and oxidative stress indicators compared to untreated controls.

| Treatment Group | TNF-α Levels (pg/mL) | MDA Levels (µM) | GSH Levels (µM) |

|---|---|---|---|

| Control | 150 ± 10 | 5.0 ± 0.5 | 20 ± 2 |

| Compound Treated | 90 ± 8 | 3.0 ± 0.3 | 30 ± 3 |

Case Study 2: Inhibition of Enzymatic Activity

In vitro assays demonstrated that the compound could inhibit specific proteases linked to viral replication processes, suggesting a potential role in antiviral therapies.

Research Findings

Recent literature highlights the versatility of this compound in various biochemical applications:

- Cross-Coupling Reactions : The dioxaborolane moiety enhances reactivity in palladium-catalyzed cross-coupling reactions.

- Medicinal Chemistry Applications : The compound's unique structure allows for modifications that can lead to derivatives with enhanced biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols under controlled conditions. A common approach is to start with halogenated aromatic precursors (e.g., bromo- or iodo-substituted phenyl derivatives) and perform Suzuki-Miyaura coupling with boronic esters. For example, 4-bromobenzenethiol derivatives can be converted to boronic esters using palladium catalysts and ligands like XPhos in anhydrous solvents (THF or DMF) under inert atmospheres . Optimization includes adjusting equivalents of boronic acid pinacol ester, catalyst loading (e.g., 1-5 mol% Pd), and temperature (60-100°C). Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl groups (δ ~1.3 ppm for H), carbamate carbonyls (δ ~150-155 ppm for C), and boronate ester signals (δ ~30-35 ppm for B NMR) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated m/z for CHBFNO: 344.19) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- Ventilation : Work in a fume hood to mitigate exposure to volatile byproducts (e.g., CO or NO from decomposition) .

- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT calculations predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Reactivity Prediction : Density Functional Theory (DFT) calculates transition states and activation energies for Suzuki-Miyaura coupling steps. For example, analyze the electron density of the boronate group to predict regioselectivity .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes or receptors) by docking the compound into active sites using software like AutoDock Vina. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .

Q. What strategies resolve contradictions in reported reactivity data for similar boronate-containing carbamates?

- Methodology :

- Comparative Kinetic Studies : Measure reaction rates under standardized conditions (solvent, temperature, catalyst) to isolate variables causing discrepancies. For example, compare Suzuki coupling yields using Pd(OAc) vs. PdCl(dppf) .

- Isotopic Labeling : Use O-labeled carbamates to track hydrolysis pathways and identify competing side reactions .

- Meta-Analysis : Aggregate literature data (e.g., from PubChem or ECHA) to identify trends in substituent effects (e.g., fluoro vs. methyl groups on aryl rings) .

Q. How does the tert-butyl carbamate group influence the stability and bioavailability of this compound in biological systems?

- Methodology :

- Stability Assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS. The tert-butyl group reduces hydrolysis rates compared to methyl carbamates .

- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. High LogP values (>3) from the tert-butyl and boronate groups may limit aqueous solubility but enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。